molecular formula C15H22O B589986 (7E,9E)-|A-Ionylidene-d5 Acetaldehyde CAS No. 1185244-72-7

(7E,9E)-|A-Ionylidene-d5 Acetaldehyde

Cat. No. B589986
CAS RN: 1185244-72-7
M. Wt: 223.371
InChI Key: OPSSCPNCFKJCFR-HIHBUKCVSA-N
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Description

“(7E,9E)-β-Ionylidene Acetaldehyde” is a chemical compound with the molecular formula C15H22O . It is also known by alternate names such as “(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal” and "(E,E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal" . This compound is a useful intermediate for preparing retinoic acid derivatives .


Molecular Structure Analysis

The molecular weight of “(7E,9E)-β-Ionylidene Acetaldehyde” is 218.33 . The exact mass is 218.167068 . The molecular structure of this compound includes a cyclohexene ring, which is a six-membered ring with one double bond, and a pentadienal group, which is a five-carbon chain with two double bonds .


Physical And Chemical Properties Analysis

“(7E,9E)-β-Ionylidene Acetaldehyde” has a density of 0.9±0.1 g/cm3 . It has a boiling point of 329.1±11.0 °C at 760 mmHg . The flash point is 156.2±11.5 °C . The compound is soluble in chloroform and ethyl acetate .

Future Directions

The future directions of “(7E,9E)-β-Ionylidene-d5 Acetaldehyde” could involve its use in the preparation of retinoic acid derivatives . Its deuterium-labeled form could be used as a tracer in drug development processes .

properties

IUPAC Name

(2E,4E)-5-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSCPNCFKJCFR-HIHBUKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=O)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662129
Record name (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185244-72-7
Record name (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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